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Introduction
2-(N-morpholino)ethanesulfonic acid monohydrate (MES monohydrate) is a zwitterionic buffer

that has gained prominence in biological research due to its favorable characteristics. As one of

"Good's buffers," it is noted for its stability, minimal interaction with biological molecules, and a

pKa of 6.15, making it an effective buffer in the pH range of 5.5 to 7.0.[1] These properties

make MES an excellent candidate for use in fixation and imaging protocols for various

microscopy techniques, including fluorescence and electron microscopy. Proper fixation is

critical for preserving cellular structures and antigenicity, and the choice of buffer can

significantly impact the quality of the resulting images.[2] This document provides detailed

application notes and protocols for the use of MES monohydrate in microscopy.

Advantages of MES Buffer in Microscopy
Compared to more traditional buffers like phosphate-buffered saline (PBS), MES offers several

advantages in specific microscopy applications:

Preservation of Cytoskeletal Structures: MES-based buffers, often referred to as

"Cytoskeleton Buffers," are particularly effective at preserving delicate structures like actin

filaments and microtubules.[3][4]
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Reduced Precipitation: Unlike phosphate buffers, MES does not form precipitates with

divalent cations such as Ca²⁺ and Mg²⁺, which can be crucial in certain experimental

conditions.[5][6]

Optimal pH for Specific Fixatives: The acidic to neutral pH range of MES buffer can be

advantageous when working with certain fixatives or when specific cellular compartments

are the focus of the study.

Minimal Interference: MES is known for its low reactivity with many biological molecules and

enzymes, which can be beneficial for preserving enzymatic activity or for subsequent

immunolabeling procedures.[7]

Data Presentation: Comparison of Common Buffers
in Microscopy
While direct quantitative studies comparing MES and other buffers for fixation and imaging are

not abundant in the literature, the following table summarizes the key properties and typical

applications based on established knowledge.
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Property
MES (2-(N-
morpholino)ethane
sulfonic acid)

PBS (Phosphate-
Buffered Saline)

Cacodylate Buffer

Optimal pH Range 5.5 - 7.0[1] 5.8 - 8.0[5] 5.0 - 7.4

pKa (at 25°C) 6.15 7.2 6.27

Interaction with

Divalent Cations
Minimal

Forms precipitates

with Ca²⁺ and Mg²⁺[5]

[6]

Does not precipitate

Toxicity Low Low
Contains arsenic

(toxic)

Primary Applications

in Microscopy

Cytoskeleton

preservation,

immunofluorescence,

cryo-EM of specific

structures.[3][4][8]

General

immunofluorescence,

histology.[9][10][11]

Standard for

transmission electron

microscopy.[2][12]

Advantages

Preserves delicate

structures, no

precipitation with

divalent cations, low

reactivity.[3][4][5]

Isotonic, widely used

and well-established.

[5]

Excellent buffering

capacity for EM

fixation.

Disadvantages

Not ideal for

applications requiring

a more alkaline pH.

Can inhibit some

enzymatic reactions

and precipitates with

certain ions.[5][7]

Highly toxic and

requires special

handling and disposal.

Experimental Protocols
Protocol 1: MES-Based Fixation for
Immunofluorescence of the Cytoskeleton
This protocol is optimized for the preservation of actin filaments and microtubules in cultured

cells.
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Materials:

MES Monohydrate

Potassium Chloride (KCl)

Magnesium Chloride (MgCl₂)

EGTA

Sucrose

Paraformaldehyde (PFA)

Triton X-100

Bovine Serum Albumin (BSA)

Primary and secondary antibodies

Mounting medium with DAPI

Solutions:

10x Cytoskeleton Buffer (CB) Stock:

100 mM MES

1.38 M KCl

30 mM MgCl₂

20 mM EGTA

Adjust pH to 6.1 with KOH. Store at 4°C.

1x Cytoskeleton Buffer with Sucrose (CBS):

Dilute 10x CB stock to 1x with distilled water.
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Add sucrose to a final concentration of 0.32 M. Prepare fresh.

4% Paraformaldehyde (PFA) in 1x CBS:

Prepare a 16% PFA stock solution in water.

Dilute the 16% PFA stock to a final concentration of 4% in 1x CBS. Prepare fresh and

handle in a fume hood.

Permeabilization Buffer: 0.5% Triton X-100 in 1x CBS.

Blocking Buffer: 5% BSA in 1x CBS.

Antibody Dilution Buffer: 1% BSA in 1x CBS.

Procedure:

Wash: Gently wash cells grown on coverslips three times with pre-warmed (37°C) 1x CBS.

Fixation: Fix the cells with 4% PFA in 1x CBS for 10-15 minutes at room temperature.

Wash: Wash the cells three times with 1x CBS.

Permeabilization: Permeabilize the cells with Permeabilization Buffer for 5-10 minutes at

room temperature.

Wash: Wash the cells three times with 1x CBS.

Blocking: Block non-specific antibody binding by incubating the cells in Blocking Buffer for 1

hour at room temperature.

Primary Antibody Incubation: Incubate the cells with the primary antibody diluted in Antibody

Dilution Buffer for 1-2 hours at room temperature or overnight at 4°C in a humidified

chamber.

Wash: Wash the cells three times with 1x CBS, 5 minutes each wash.

Secondary Antibody Incubation: Incubate the cells with the fluorescently labeled secondary

antibody diluted in Antibody Dilution Buffer for 1 hour at room temperature, protected from
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light.

Wash: Wash the cells three times with 1x CBS, 5 minutes each wash, protected from light.

Counterstain and Mount: Briefly rinse with distilled water, counterstain with DAPI if desired,

and mount the coverslips onto microscope slides using an antifade mounting medium.

Imaging: Image the samples using a fluorescence or confocal microscope.

Protocol 2: MES-Buffered Glutaraldehyde Fixation for
Transmission Electron Microscopy (TEM)
This protocol is a general guideline for using MES buffer in TEM fixation, particularly when the

presence of phosphate might be undesirable.

Materials:

MES Monohydrate

Glutaraldehyde (EM grade)

Osmium Tetroxide

Uranyl Acetate

Ethanol series (50%, 70%, 90%, 100%)

Propylene oxide

Epoxy resin embedding medium

Solutions:

0.1 M MES Buffer:

Dissolve MES monohydrate in distilled water to a final concentration of 0.1 M.

Adjust pH to 6.1 with NaOH.
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Primary Fixative: 2.5% Glutaraldehyde in 0.1 M MES Buffer. Prepare fresh.

Secondary Fixative: 1% Osmium Tetroxide in 0.1 M MES Buffer.

Procedure:

Primary Fixation: Fix small tissue samples (~1 mm³) in Primary Fixative for 1-2 hours at 4°C.

Wash: Rinse the samples three times with 0.1 M MES Buffer for 10 minutes each.

Secondary Fixation: Post-fix the samples in Secondary Fixative for 1 hour at 4°C.

Wash: Rinse the samples three times with distilled water for 10 minutes each.

En Bloc Staining: Stain the samples with 1% aqueous uranyl acetate for 1 hour at room

temperature in the dark.

Dehydration: Dehydrate the samples through a graded ethanol series (e.g., 50%, 70%, 90%,

100%, 100%) for 10 minutes at each concentration.

Infiltration: Infiltrate the samples with a 1:1 mixture of propylene oxide and epoxy resin for 1

hour, followed by 100% epoxy resin overnight.

Embedding: Embed the samples in fresh epoxy resin and polymerize at 60°C for 48 hours.

Sectioning and Imaging: Cut ultrathin sections, stain with lead citrate, and examine with a

transmission electron microscope.

Mandatory Visualizations

Sample Preparation Fixation & Permeabilization Immunolabeling Final Steps

Cell Culture on Coverslip Wash (1x CBS) Fixation (4% PFA in 1x CBS) Wash (1x CBS) Permeabilization (Triton X-100) Wash (1x CBS) Blocking (BSA) Primary Antibody Wash (1x CBS) Secondary Antibody Wash (1x CBS) Mount Imaging

Click to download full resolution via product page
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Caption: Immunofluorescence Staining Workflow using MES Buffer.
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Caption: TEM Sample Preparation Workflow with MES Buffer.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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